molecular formula C7H8FNO2S B2408614 4-(Fluoromethylsulfonyl)aniline CAS No. 35216-38-7

4-(Fluoromethylsulfonyl)aniline

Cat. No.: B2408614
CAS No.: 35216-38-7
M. Wt: 189.2
InChI Key: UFDOIGNCXLLTII-UHFFFAOYSA-N
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Description

4-(Fluoromethylsulfonyl)aniline is an organic compound that belongs to the class of aniline derivatives It features a fluoromethylsulfonyl group attached to the para position of the aniline ring

Scientific Research Applications

4-(Fluoromethylsulfonyl)aniline has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions. Its derivatives may serve as probes or inhibitors in biochemical assays.

    Medicine: Research into the potential therapeutic applications of this compound and its derivatives is ongoing. It may have applications in the development of new drugs for various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other industrial applications.

Safety and Hazards

The safety data sheet for a related compound, 4-(Trifluoromethoxy)aniline, suggests avoiding inhalation of vapors and contact with skin and eyes . It is also advised to use suitable respiratory protection if ventilation is inadequate .

Future Directions

The sulfonylaniline motif, which includes “4-(Fluoromethylsulfonyl)aniline”, plays an important role in pharmaceutical sciences . The development of versatile, efficient, and atom economic routes toward diverse sulfonylated anilines is highly important for both organic synthesis and pharmaceutic sciences .

Preparation Methods

The synthesis of 4-(Fluoromethylsulfonyl)aniline typically involves the introduction of the fluoromethylsulfonyl group to the aniline ring. One common method is the reaction of aniline with fluoromethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

4-(Fluoromethylsulfonyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amine derivatives.

    Substitution: The fluoromethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfone derivatives, while reduction produces amine derivatives.

Comparison with Similar Compounds

4-(Fluoromethylsulfonyl)aniline can be compared with other aniline derivatives that have different substituents on the aniline ring. Some similar compounds include:

    4-(Trifluoromethylsulfonyl)aniline: This compound has a trifluoromethylsulfonyl group instead of a fluoromethylsulfonyl group. It exhibits different reactivity and properties due to the presence of additional fluorine atoms.

    4-(Methylthio)aniline: This compound has a methylthio group instead of a fluoromethylsulfonyl group. It shows different chemical behavior and applications.

    4-Aminophenyl methyl sulfone: This compound has a methyl sulfone group instead of a fluoromethylsulfonyl group. It is used in different industrial and research applications.

The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical properties and reactivity compared to other aniline derivatives.

Properties

IUPAC Name

4-(fluoromethylsulfonyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO2S/c8-5-12(10,11)7-3-1-6(9)2-4-7/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDOIGNCXLLTII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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